molecular formula C7H10N2O3 B15108182 ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate CAS No. 60178-91-8

ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate

Cat. No.: B15108182
CAS No.: 60178-91-8
M. Wt: 170.17 g/mol
InChI Key: DQFLWSBMPHOKEP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural properties, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .

Biological Activity

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The information is drawn from various studies and reviews to present a well-rounded understanding of this compound's potential applications.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is known for its rich pharmacological profile. The structural formula can be represented as follows:

C8H10N2O3\text{C}_8\text{H}_10\text{N}_2\text{O}_3

This compound features a pyrazole ring with a carboxylate group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT116, HT29, SW480) and breast cancer (MDA-MB-231) cells.

Case Studies

  • Cytotoxicity Against Colorectal Cancer : In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, inhibited cell proliferation in the low micromolar range. The mechanism involved G2/M-phase arrest and non-necrotic cell death pathways .
  • Broad-Spectrum Antitumor Activity : Research indicated that pyrazole derivatives could inhibit the growth of several cancer types such as lung, brain, and prostate cancers. Specifically, compounds containing the 1H-pyrazole structure showed significant antiproliferative activity against various tumor cell lines .
Cell LineIC50 (µM)Mechanism of Action
HCT11610G2/M-phase arrest
MDA-MB-23115Induction of apoptosis
A549 (lung)26Autophagy without apoptosis

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Mechanism Insights

The compound's antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways within microbial cells .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

Comparative Efficacy

In comparative studies, certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has demonstrated:

  • Antioxidant Activity : Exhibiting potential in reducing oxidative stress.
  • Neuroprotective Effects : Binding to monoamine oxidase enzymes suggests possible applications in neurodegenerative diseases.

Properties

CAS No.

60178-91-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h3-4H2,1-2H3

InChI Key

DQFLWSBMPHOKEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C

Origin of Product

United States

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